molecular formula C27H28FN5O B11449732 1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11449732
M. Wt: 457.5 g/mol
InChI Key: GTXHAWCXBFLMGB-UHFFFAOYSA-N
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Description

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a fluoro-methoxybenzyl group, and a pyrido[1,2-a]benzimidazole core. It is primarily used in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Reduction to Amine: The nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid.

    Bromination: The amine is then brominated using bromine in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological and pharmacological properties, making it a valuable compound for scientific research.

Properties

Molecular Formula

C27H28FN5O

Molecular Weight

457.5 g/mol

IUPAC Name

1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H28FN5O/c1-3-6-20-16-26(33-24-8-5-4-7-23(24)30-27(33)21(20)17-29)32-13-11-31(12-14-32)18-19-9-10-25(34-2)22(28)15-19/h4-5,7-10,15-16H,3,6,11-14,18H2,1-2H3

InChI Key

GTXHAWCXBFLMGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C#N

Origin of Product

United States

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